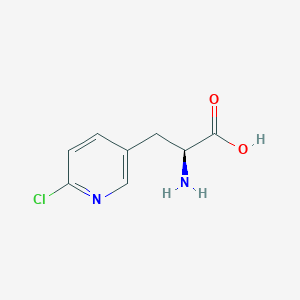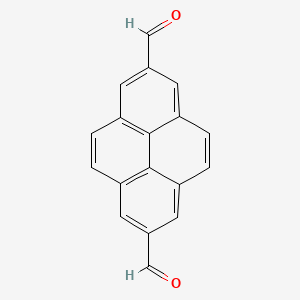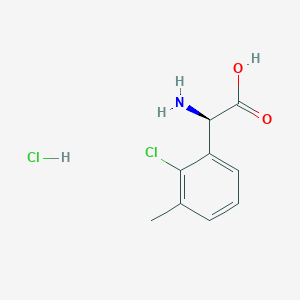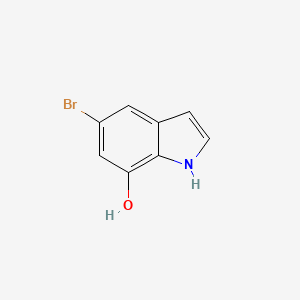![molecular formula C26H17N3O4 B13039344 2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenanthroimidazole moiety, which is known for its fluorescence properties, and a benzoate ester, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate typically involves multiple steps, starting with the preparation of the phenanthroimidazole core. This can be achieved through a cyclization reaction involving a phenanthrene derivative and an appropriate amine. The resulting phenanthroimidazole is then esterified with 2,5-dioxopyrrolidin-1-yl benzoate under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenanthroimidazole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted benzoates.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, which can be utilized in various analytical techniques.
Biology: The compound can be used in bioimaging to visualize cellular structures and processes.
Industry: The compound can be used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate involves its interaction with molecular targets through its functional groups. The phenanthroimidazole moiety can interact with various biomolecules through π-π stacking interactions, while the benzoate ester can undergo hydrolysis to release active compounds. These interactions can modulate biological pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used to improve monoclonal antibody production in cell cultures.
Uniqueness
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate is unique due to its combination of a fluorescent phenanthroimidazole moiety and a reactive benzoate ester. This dual functionality allows it to be used in a variety of applications, from bioimaging to materials science.
Properties
Molecular Formula |
C26H17N3O4 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate |
InChI |
InChI=1S/C26H17N3O4/c30-21-13-14-22(31)29(21)33-26(32)16-11-9-15(10-12-16)25-27-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)24(23)28-25/h1-12H,13-14H2,(H,27,28) |
InChI Key |
WAMOUNPTRGUQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=NC4=C(N3)C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















